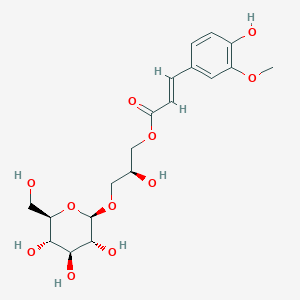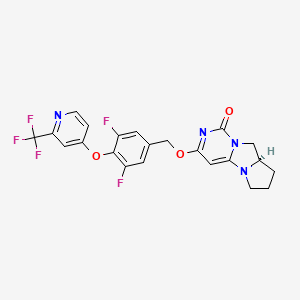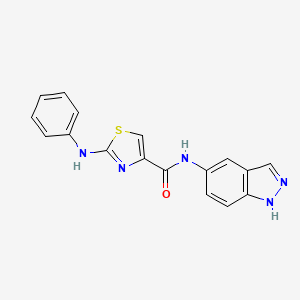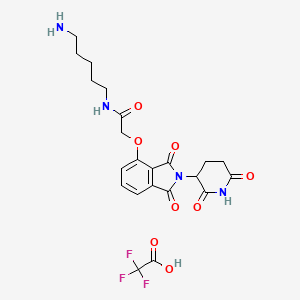
(2R,3S,4E)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SK1-I, also known as (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol, is a selective inhibitor of sphingosine kinase 1 (SK1). Sphingosine kinase 1 is an enzyme that plays a crucial role in the sphingolipid metabolism pathway, converting sphingosine to sphingosine-1-phosphate, a bioactive lipid involved in cell proliferation, survival, and migration. SK1-I has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SK1-I involves several key steps. One method includes the following steps :
Starting Material: The synthesis begins with the preparation of (2R,3S,4E)-N-methyl-5-(4′-pentylphenyl)-2-aminopent-4-ene-1,3-diol.
Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain high-purity SK1-I.
Industrial Production Methods
Industrial production of SK1-I follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
SK1-I undergoes various chemical reactions, including:
Oxidation: SK1-I can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert SK1-I into reduced forms, altering its chemical properties.
Substitution: SK1-I can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SK1-I can yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .
科学研究应用
SK1-I has a wide range of scientific research applications, including:
Cancer Research: SK1-I is extensively studied for its potential to inhibit cancer cell proliferation and induce apoptosis. .
Biological Studies: SK1-I is used to investigate the role of sphingosine kinase 1 in various biological processes, such as cell migration, angiogenesis, and inflammation.
Drug Development: SK1-I serves as a lead compound for developing new therapeutic agents targeting sphingosine kinase 1 and related pathways.
Industrial Applications: SK1-I is utilized in the development of diagnostic tools and assays for studying sphingolipid metabolism and related diseases.
作用机制
SK1-I exerts its effects by selectively inhibiting sphingosine kinase 1. This inhibition disrupts the conversion of sphingosine to sphingosine-1-phosphate, leading to a decrease in sphingosine-1-phosphate levels. As a result, the balance between pro-apoptotic ceramides and anti-apoptotic sphingosine-1-phosphate is altered, promoting apoptosis and inhibiting cell proliferation. SK1-I also affects various signaling pathways, including the ERK1/2 and Akt pathways, contributing to its anti-cancer effects .
相似化合物的比较
Similar Compounds
ABC294735: Another dual inhibitor targeting both sphingosine kinase 1 and sphingosine kinase 2.
CB5468139: A selective inhibitor of sphingosine kinase 1.
ABC294640: A selective inhibitor of sphingosine kinase 2.
Uniqueness of SK1-I
SK1-I is unique due to its high selectivity for sphingosine kinase 1, making it a valuable tool for studying the specific role of sphingosine kinase 1 in various biological processes and diseases. Its ability to sensitize cancer cells to chemotherapy and its potential therapeutic applications in cancer treatment further highlight its significance .
属性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1 |
InChI 键 |
JYEXUQKROPHSEF-SFDDJJRUSA-N |
手性 SMILES |
CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)

![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)

![(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-5,6-dihydro-2H-1,2,4-oxadiazine](/img/structure/B11933767.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)

